molecular formula C13H12Cl2N2O2S B246320 2,4-dichloro-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide

2,4-dichloro-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide

Cat. No. B246320
M. Wt: 331.2 g/mol
InChI Key: IKXVVFGLNPQGJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide, also known as PD173074, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It was first synthesized by Pfizer in the 1990s as a potent and selective inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinase.

Mechanism of Action

2,4-dichloro-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide exerts its biological effects by selectively inhibiting the activity of FGFR tyrosine kinase, which plays a crucial role in the regulation of cell growth, differentiation, and survival. By inhibiting FGFR signaling, 2,4-dichloro-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide can block the proliferation and survival of cancer cells and induce apoptosis.
Biochemical and Physiological Effects
2,4-dichloro-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to exhibit potent anti-tumor activity in preclinical models of various cancers, including breast cancer, lung cancer, and prostate cancer. It has also been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels, which are crucial for the growth and metastasis of cancer cells.

Advantages and Limitations for Lab Experiments

2,4-dichloro-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide is a highly selective and potent inhibitor of FGFR tyrosine kinase, which makes it an attractive tool for studying the role of FGFR signaling in various biological processes. However, its high potency and selectivity may also limit its use in certain experimental settings, as it may lead to off-target effects and toxicity.

Future Directions

2,4-dichloro-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in various cancers. Future research directions may include the development of more specific and potent FGFR inhibitors, as well as the exploration of combination therapies that target multiple signaling pathways involved in cancer progression. Additionally, further studies are needed to elucidate the role of FGFR signaling in other diseases, such as cardiovascular diseases and neurological disorders.

Synthesis Methods

2,4-dichloro-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 2,4-dichloro-5-nitrobenzenesulfonamide with pyridine-3-methanol, followed by reduction and subsequent reaction with methyl iodide. The final product is obtained through a series of purification steps.

Scientific Research Applications

2,4-dichloro-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. It has been shown to inhibit the growth and proliferation of cancer cells by selectively targeting FGFR signaling pathways, which are frequently dysregulated in cancer cells.

properties

Molecular Formula

C13H12Cl2N2O2S

Molecular Weight

331.2 g/mol

IUPAC Name

2,4-dichloro-5-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C13H12Cl2N2O2S/c1-9-5-13(12(15)6-11(9)14)20(18,19)17-8-10-3-2-4-16-7-10/h2-7,17H,8H2,1H3

InChI Key

IKXVVFGLNPQGJQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2=CN=CC=C2

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2=CN=CC=C2

Origin of Product

United States

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